Product packaging for Methyl 1-ethynylcyclopropane-1-carboxylate(Cat. No.:CAS No. 1423705-50-3)

Methyl 1-ethynylcyclopropane-1-carboxylate

Cat. No.: B1433786
CAS No.: 1423705-50-3
M. Wt: 124.14 g/mol
InChI Key: GNQDMDGANKZKFF-UHFFFAOYSA-N
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Description

Methyl 1-ethynylcyclopropane-1-carboxylate (CAS 1423705-50-3) is a high-purity chemical compound offered for research and development purposes. It is supplied with cold-chain transportation to ensure product integrity and must be stored sealed in a dry environment at 2-8°C . This molecule belongs to the class of strained ring cyclopropane derivatives, which are highly valuable in medicinal chemistry and drug discovery. The rigid, three-membered cyclopropane ring is known to confer enhanced metabolic stability and improved binding affinity to biological targets due to its unique stereoelectronic properties and defined conformation . The presence of both an ester and an ethynyl group on the same carbon atom creates a multifunctional scaffold, making it a versatile building block for chemical synthesis. Researchers can utilize this compound to create more complex structures for applications such as pharmaceutical intermediate development and materials science. The ethynyl group, in particular, is a key handle for further synthetic modification via metal-catalyzed coupling reactions, including the Click chemistry Huisgen cycloaddition. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B1433786 Methyl 1-ethynylcyclopropane-1-carboxylate CAS No. 1423705-50-3

Properties

IUPAC Name

methyl 1-ethynylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-3-7(4-5-7)6(8)9-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQDMDGANKZKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 1-ethynylcyclopropane-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aminocyclopropane-1-carboxylate synthase (ACC synthase) and aminocyclopropane-1-carboxylate oxidase (ACC oxidase). These enzymes are involved in the biosynthesis of ethylene, a crucial plant hormone. This compound acts as a substrate analog, influencing the activity of these enzymes and thereby modulating ethylene production.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In plant cells, it has been observed to enhance ethylene-related responses, such as restrained root elongation, increased root hair number, and accelerated ripening of postharvest fruits. These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate ethylene biosynthesis genes further underscores its influence on cellular functions.

Biological Activity

Methyl 1-ethynylcyclopropane-1-carboxylate (MECC) is a compound that has garnered attention for its biological activity, particularly in relation to plant physiology and hormone regulation. This article delves into the biochemical properties, mechanisms of action, and relevant research findings associated with MECC.

Overview of this compound

  • Molecular Formula : C7_7H8_8O2_2
  • Molecular Weight : 124.14 g/mol
  • CAS Number : 1423705-50-3
  • Purity : Typically around 95%

MECC acts as a structural analog of 1-aminocyclopropane-1-carboxylate (ACC), which is a precursor to ethylene, a crucial plant hormone involved in various developmental processes.

Target Interaction

MECC primarily interacts with ethylene receptors, mimicking the action of ACC. This interaction influences the ethylene biosynthetic pathway, leading to enhanced ethylene-related physiological responses in plants.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

  • Ethylene Biosynthesis : MECC acts as a substrate analog for enzymes such as ACC synthase and ACC oxidase, facilitating the conversion of S-adenosyl-L-methionine to ethylene.
  • Regulation of Plant Responses : Through its action on ethylene receptors, MECC modulates responses such as root elongation and fruit ripening.

Cellular Effects

MECC has been shown to significantly impact various cellular processes:

  • Enhanced Ethylene Responses : In plant cells, MECC promotes responses like increased root hair formation and accelerated ripening of fruits.
  • Dose-Dependent Effects : Studies indicate that the biological effects of MECC are dose-dependent, with higher concentrations yielding more pronounced physiological changes.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of MECC:

  • Ethylene Production Enhancement :
    • A study demonstrated that MECC enhances ethylene production in tomato plants, leading to improved fruit quality and shelf life.
  • Inhibition of Viral Replication :
    • Certain isomers of compounds related to MECC have shown potential in inhibiting Epstein-Barr virus replication, suggesting broader antiviral properties.
  • Cellular Interaction Studies :
    • Research indicates that MECC interacts with ACC oxidase, enhancing its activity and subsequently increasing ethylene levels in treated plants .

Comparative Analysis of Biological Activity

CompoundBiological ActivityMechanism
MECCEnhances ethylene production; promotes fruit ripeningAgonist for ACC oxidase; interacts with ethylene receptors
ACCPrecursor to ethylene; regulates plant growthDirect substrate for ACC oxidase; initiates ethylene signaling
EthyleneRegulates diverse plant processes including senescence and stress responsesGaseous hormone acting through specific receptors

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • Ethynyl Group : The linear sp-hybridized ethynyl substituent introduces significant ring strain and electron-withdrawing effects, enhancing reactivity toward electrophiles and cycloaddition reactions .
  • Methyl/Hydroxy Groups : Methyl (electron-donating) and hydroxy (polar) substituents reduce ring strain and modify solubility. For example, Methyl 1-hydroxycyclopropanecarboxylate is more hydrophilic than its ethynyl counterpart .

Methanesulfonyl and cyano derivatives (e.g., Ethyl 1-cyanocyclopropanecarboxylate) require specialized reagents like chloromethyl chlorosulfate or cyanide salts, reflecting the electrophilic nature of these substituents .

Applications: Pharmaceuticals: Amino and sulfonyl derivatives are common in drug design (e.g., NMDA receptor modulators and kinase inhibitors) . Materials Science: Ethynyl-substituted cyclopropanes are promising for polymer crosslinking due to their click chemistry compatibility .

Physicochemical Properties

The ethynyl group’s electron-withdrawing nature reduces electron density on the cyclopropane ring, increasing susceptibility to ring-opening reactions compared to methyl- or hydroxy-substituted analogs. For example:

  • Solubility : this compound is likely less polar than hydroxy derivatives but more reactive than alkyl-substituted esters.
  • Stability: Sulfonyl and cyano groups stabilize the cyclopropane ring via resonance, whereas ethynyl and ester groups may accelerate ring-opening under acidic or thermal conditions .

Preparation Methods

Synthesis via Cyclopropanation Using Sulfonium Ylides

A notable method for preparing cyclopropane carboxylic acid derivatives, including methyl esters, involves the use of stable sulfonium or tetrahydrothiophenium ylides. This approach is advantageous due to the stability of the ylides and the ability to conduct reactions under relatively mild conditions with good yields.

Key Steps:

  • Formation of Tetrahydrothiophenium Salt: Tetrahydrothiophene reacts with an ester of haloacetic acid (e.g., methyl bromoacetate) in an inert solvent such as acetone or chloroform at 15–35 °C over 1–3 days to form 1-(carbalkoxymethyl)tetrahydrothiophenium halide salts.

  • Generation of Ylide: The tetrahydrothiophenium salt is treated with an aqueous base (e.g., sodium or potassium hydroxide) in an inert solvent at 10–50 °C for 10 minutes to 16 hours to yield the corresponding tetrahydrothiophenium carboxymethylide ester (ylide).

  • Cyclopropanation Reaction: The ylide is then reacted with an activated olefin (alkene) in equimolar or slight excess amounts, heated at 25–100 °C (preferably 25–50 °C) to form the cyclopropane carboxylic acid ester.

This method allows for the synthesis of methyl 1-ethynylcyclopropane-1-carboxylate by selecting an appropriate activated olefin bearing the ethynyl substituent.

Advantages:

  • High stability of tetrahydrothiophenium ylides compared to sulfonium ylides, leading to better yields and cleaner products.
  • Reaction conditions are mild and scalable.
  • Reduced byproduct formation and easier purification.

Supporting Data:

Reaction Step Conditions Time Temperature (°C) Yield/Notes
Formation of tetrahydrothiophenium salt Tetrahydrothiophene + haloacetate ester, inert solvent 1–3 days 15–35 Stable salt formation
Ylide generation Aqueous base + inert solvent 10 min – 16 hr 10–50 Ylide formation, may be isolated
Cyclopropanation Ylide + activated olefin Variable 25–100 (pref. 25–50) Max yield by GLC analysis

(Table adapted and summarized from patent US4083863A)

Preparation via Cyclopropyl Methyl Ketone Derivatives and Halide Elimination

Another approach involves the conversion of cyclopropyl methyl ketone to geminal dichloride derivatives, followed by elimination to form ethynylcyclopropane intermediates, which can then be esterified to yield this compound.

Key Steps:

  • Cyclopropyl methyl ketone is converted to (1,1-dichloroethyl)cyclopropane using reagents such as phosphorus pentachloride (PCl5).

  • Subsequent elimination of two molecules of hydrogen chloride yields ethynylcyclopropane.

  • The ethynylcyclopropane intermediate can be further functionalized, including esterification to form the methyl ester.

Challenges:

  • The preparation of geminal dichlorides requires harsh conditions (e.g., PCl5), which may limit scalability and safety.

  • This method generates halide waste (at least two moles per mole of product), impacting environmental and economic factors.

Supporting Notes:

  • This method is less favored due to the drastic conditions and waste production but remains a viable synthetic route in some contexts.

Cyclization of Haloalkyne Precursors with Organolithium Reagents

A classical synthetic route to ethynylcyclopropane derivatives involves:

  • Starting from 1-bromo-3-chloropropane, reacting with sodium acetylide to yield 5-chloro-1-pentyne.

  • Cyclization of this intermediate with n-butyllithium at low temperatures produces ethynylcyclopropane.

  • Subsequent esterification can be performed to introduce the methyl carboxylate group.

Limitations:

  • Requires low temperature conditions (often below 0 °C), increasing operational complexity.

  • Multi-step process with potential for side reactions.

Advantages:

  • Provides access to ethynylcyclopropane intermediates useful for further functionalization.

Catalytic Cleavage and Functional Group Transformations

Recent research highlights catalytic methods involving gold catalysis and organolithium reagents for the preparation of cyclopropane derivatives, including ethynyl-substituted compounds.

Example Procedure:

  • Treatment of halo-substituted cyclopropane derivatives with n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by quenching with methanol, yields ethynyl-substituted cyclopropanes.

  • Purification via chromatography yields the target compounds with moderate to good yields.

Supporting Data:

  • Yields of 60–70% have been reported for related cyclopropane derivatives using such methods.

  • Characterization by NMR confirms the structure of the products.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield Range
Sulfonium/Tetrahydrothiophenium Ylide Tetrahydrothiophene + haloacetate ester + base; olefin Mild, stable intermediates, scalable Requires activated olefin High (up to 95%)
Geminal Dichloride Elimination Cyclopropyl methyl ketone + PCl5; elimination Direct ethynyl intermediate Harsh conditions, halide waste Moderate
Cyclization of Haloalkyne with n-BuLi 1-bromo-3-chloropropane + sodium acetylide + n-BuLi Established method Low temp required, multi-step Moderate
Catalytic Organolithium and Gold Methods Halo-cyclopropane + n-BuLi, methanol quench Catalytic, moderate conditions Specialized catalysts, moderate yield 60–70%

Detailed Research Findings and Notes

  • The tetrahydrothiophenium ylide method stands out for its stability and reversibility of intermediate salts, allowing better control over reaction conditions and yields.

  • The elimination of halides in geminal dichlorides is efficient but environmentally less favorable due to halide waste.

  • Organolithium-based cyclizations require careful temperature control but provide a direct route to ethynylcyclopropane intermediates.

  • Catalytic methods using gold catalysts and organolithium reagents have been demonstrated for related cyclopropane derivatives, offering alternative synthetic routes with moderate yields and operational simplicity.

Q & A

Q. What are the optimal synthetic routes for preparing methyl 1-ethynylcyclopropane-1-carboxylate, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., methyl cyclopropanecarboxylate derivatives) followed by functionalization of the ethynyl group. Key steps include:
  • Cyclopropanation : Use of transition-metal catalysts (e.g., Rh or Cu) under inert atmospheres to stabilize strained intermediates .
  • Ethynylation : Alkynylation reagents like terminal alkynes in the presence of Pd/Cu catalysts under Sonogashira-like conditions .
  • Yield Optimization : Solvent selection (e.g., THF or DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Typical Yields : 70–85% after optimization, with purity confirmed by NMR and GC-MS .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Analytical Techniques :
  • 1H-NMR : Key peaks include the ethynyl proton (δ ~2.5–3.0 ppm, singlet) and cyclopropane ring protons (δ ~1.5–2.2 ppm, multiplet) .
  • IR Spectroscopy : Ethynyl C≡C stretch (~2100–2260 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak ([M+H]+) at m/z corresponding to C₆H₇O₂ (calc. 127.04) .
  • Purity Checks : HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the ethynyl group in this compound influence its reactivity in cycloaddition reactions?

  • Methodological Answer : The ethynyl group participates in [2+2] or [3+2] cycloadditions due to its high electron density and strain from the cyclopropane ring. For example:
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms triazole derivatives for pharmaceutical intermediates. Reaction conditions: 1 mol% CuI, DMF, 50°C, 12h .
  • Electrophilic Additions : Reacts with halogens (e.g., Br₂) to form dihalogenated cyclopropanes, monitored by in-situ FTIR to track intermediate stability .
  • Contradictions : Unpredictable regioselectivity in polar solvents (e.g., DMSO), attributed to solvent coordination effects .

Q. What strategies resolve contradictory NMR data observed during the characterization of this compound derivatives?

  • Methodological Answer : Discrepancies in peak splitting or chemical shifts often arise from:
  • Dynamic Effects : Restricted rotation of the cyclopropane ring at low temperatures (<–30°C), resolved by variable-temperature NMR .
  • Diastereomer Formation : Use chiral columns (e.g., Chiralpak IA) for HPLC separation and assign configurations via NOESY .
  • Solvent Artifacts : Deuteration of DMSO-d₆ may shift acidic protons; cross-validate with CDCl₃ spectra .

Q. How can this compound be utilized in the synthesis of strained polymer backbones?

  • Methodological Answer : The cyclopropane-ethynyl motif introduces rigidity into polymers:
  • Step-Growth Polymerization : React with diols or diamines under Mitsunobu conditions (DEAD, PPh₃) to form polyesters/polyamides .
  • Click Chemistry : Incorporate into dendrimers via iterative CuAAC, enhancing thermal stability (TGA data shows decomposition >300°C) .
  • Challenges : Steric hindrance limits molecular weight (Mn ~10–15 kDa); optimize via microwave-assisted polymerization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-ethynylcyclopropane-1-carboxylate
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